2,5-Pyrrolidinedione, 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)-
Overview
Description
2,5-Pyrrolidinedione, 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)- is a useful research compound. Its molecular formula is C23H19N3O2 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Pyrrolidinedione, 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Pyrrolidinedione, 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Tivantinib, also known as (3S,4S)-3-(5,6-Dihydro-4H-pyrrolo[3,2,1-Ij]quinolin-1-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione, is an experimental small molecule anti-cancer drug .
Target of Action
Tivantinib primarily targets the c-Met receptor tyrosine kinase . This receptor plays multiple key roles in human cancer, including cancer cell growth, survival, angiogenesis, invasion, and metastasis .
Mode of Action
Tivantinib mediates its effects by inhibiting the activity of c-Met . It binds to the dephosphorylated MET kinase in vitro , locking it in the inactive configuration and suppressing downstream intracellular signaling pathways .
Biochemical Pathways
Tivantinib affects several biochemical pathways. It inhibits the c-Met signaling pathway , which is involved in promoting growth and proliferation . In addition to c-Met signaling pathway inhibition, tivantinib also inhibits VEGF signaling and MYC expression in VEGFA-expressing GC cells .
Pharmacokinetics
The rate of absorption of tivantinib peaked approximately 2 to 4 hours after initial dosing, followed by a linear decrease in plasma concentrations There was significant interpatient pharmacokinetic variability .
Result of Action
Tivantinib displays cytotoxic activity via molecular mechanisms that are independent from its ability to bind MET, notably tubulin binding, which likely underlies tivantinib cytotoxicity . These actions driving by tivantinib independently or collectively contribute to subsequent apoptosis of the cancer cells .
Action Environment
The action environment of tivantinib is largely determined by the presence of its target, c-Met, and the state of the cancer cells. The efficacy of tivantinib can be influenced by the level of c-Met expression in the cancer cells . The study of the action environment of tivantinib is still ongoing, and more research is needed to fully understand how environmental factors influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Tivantinib interacts with various biomolecules, most notably tubulin . It has been shown to disrupt microtubule dynamics, which can lead to cell cycle arrest and apoptosis . Interestingly, Tivantinib’s cytotoxic activity is independent of c-MET gene copy number and even the presence or absence of MET .
Cellular Effects
Tivantinib has a profound impact on cellular processes. It can induce G2/M cell cycle arrest and promote apoptosis . It has also been shown to perturb microtubule dynamics, which can disrupt various cellular functions .
Molecular Mechanism
Tivantinib’s mechanism of action is thought to involve direct binding to tubulin . It competitively inhibits colchicine binding to tubulin, suggesting that it binds to the colchicine binding site . This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
The effects of Tivantinib on cells can change over time. For example, it has been shown to reduce tubulin polymerization in cells and in mouse xenograft tumors in vivo
Properties
IUPAC Name |
(3S,4S)-3-(1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c27-22-19(16-11-24-18-9-2-1-7-14(16)18)20(23(28)25-22)17-12-26-10-4-6-13-5-3-8-15(17)21(13)26/h1-3,5,7-9,11-12,19-20,24H,4,6,10H2,(H,25,27,28)/t19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEQXRCJXIVODC-WOJBJXKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=CN3C1)C4C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C3C(=CC=C2)C(=CN3C1)[C@@H]4[C@H](C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905854-03-7 | |
Record name | Tivantinib, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905854037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TIVANTINIB, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9UU0ESM69 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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